molecular formula C27H21N3O3S2 B2696002 2-(4-methylbenzenesulfonamido)-N-{5-thia-3-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}benzamide CAS No. 361173-49-1

2-(4-methylbenzenesulfonamido)-N-{5-thia-3-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}benzamide

Cat. No. B2696002
CAS RN: 361173-49-1
M. Wt: 499.6
InChI Key: CIHQUXBPVARSBW-UHFFFAOYSA-N
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Description

The compound “2-[(4-methylbenzene)sulfonamido]-N-{11-thia-13-azatetracyclo[7.5.1.0{5,15}.0{10,14}]pentadeca-1,3,5(15),6,8,10(14),12-heptaen-12-yl}benzamide” contains a total of 59 bonds, including 40 non-H bonds, 33 multiple bonds, and 5 rotatable bonds .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Research on sulfonylcarbamimidic azides, including the treatment of sulfonyl chlorides with aminotetrazoles, has led to the synthesis of novel compounds with potential applications in organic synthesis and the development of new chemical reactions. These studies explore the reactivity and transformation of sulfonylcarbamimidic azides into different chemical structures, demonstrating the versatility of sulfonamide derivatives in synthetic chemistry (PeetNorton et al., 1987).

Anticancer Research

Sulfonamide derivatives have been investigated for their potential anticancer activities. Studies on mixed-ligand copper(II)-sulfonamide complexes have shown that these compounds can interact with DNA, exhibit DNA cleavage activity, and demonstrate antiproliferative effects against cancer cells. The research suggests that the sulfonamide moiety plays a crucial role in the biological activity of these complexes, highlighting the potential of sulfonamide derivatives in anticancer drug development (González-Álvarez et al., 2013).

Antimicrobial and Antifungal Applications

The synthesis and evaluation of thiazole azodyes containing sulfonamide moieties for UV protection and antimicrobial applications on cotton fabrics indicate the multifunctional applications of sulfonamide derivatives. These compounds not only improve the dyeability of fabrics but also impart UV protection and antibacterial properties, demonstrating the broad utility of sulfonamide derivatives in materials science and textile engineering (Mohamed et al., 2020).

COX-2 Inhibition for Anti-inflammatory and Anticancer Effects

Research into 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives as selective cyclooxygenase-2 (COX-2) inhibitors has led to the identification of compounds with significant potential for the treatment of inflammatory conditions and cancer. The introduction of a fluorine atom has been shown to enhance selectivity for COX-2 over COX-1, underscoring the importance of sulfonamide derivatives in the development of selective therapeutic agents (Hashimoto et al., 2002).

properties

IUPAC Name

2-[(4-methylphenyl)sulfonylamino]-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O3S2/c1-16-9-13-19(14-10-16)35(32,33)30-22-8-3-2-6-20(22)26(31)29-27-28-25-21-7-4-5-17-11-12-18(24(17)21)15-23(25)34-27/h2-10,13-15,30H,11-12H2,1H3,(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHQUXBPVARSBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(S3)C=C5CCC6=C5C4=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methylbenzenesulfonamido)-N-{5-thia-3-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}benzamide

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